molecular formula C7H4BrFN2 B13894511 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine

7-Bromo-6-fluoropyrazolo[1,5-A]pyridine

Katalognummer: B13894511
Molekulargewicht: 215.02 g/mol
InChI-Schlüssel: VCLJLLJBJQAYMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-6-fluoropyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family.

Vorbereitungsmethoden

The synthesis of 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of bromination and fluorination reactions on pyrazolo[1,5-A]pyridine derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

7-Bromo-6-fluoropyrazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions .

Wissenschaftliche Forschungsanwendungen

7-Bromo-6-fluoropyrazolo[1,5-A]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

7-Bromo-6-fluoropyrazolo[1,5-A]pyridine can be compared with other similar compounds, such as:

  • 3-Bromo-6-fluoropyrazolo[1,5-A]pyridine
  • 6-Bromo-2-fluoropyrazolo[1,5-A]pyridine

These compounds share similar structural features but differ in the position of the bromine and fluorine atoms. The unique positioning of these atoms in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs .

Eigenschaften

Molekularformel

C7H4BrFN2

Molekulargewicht

215.02 g/mol

IUPAC-Name

7-bromo-6-fluoropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-7-6(9)2-1-5-3-4-10-11(5)7/h1-4H

InChI-Schlüssel

VCLJLLJBJQAYMN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N2C1=CC=N2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.